molecular formula C58H107NO23 B1149562 blasticidin A CAS No. 100513-53-9

blasticidin A

Cat. No. B1149562
M. Wt: 1186.5
InChI Key:
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Description

Blasticidin A is a derivative of the antibiotic blasticidin S, which is produced by the bacterium Streptomyces griseochromogenes. It exhibits potent antifungal and cytotoxic properties. Unlike its parent compound, blasticidin A shows strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus without significant toxicity to mice when administered orally. The structure of blasticidin A, characterized by NMR and chemical degradation experiments, is a tetramic acid derivative with a highly oxygenated long alkyl chain, similar to aflastatin A (Sakuda et al., 2000).

Synthesis Analysis

The synthesis of blastidic acid, a component amino acid in blasticidin S (and by extension, related to blasticidin A), has been achieved through methods starting from α,γ-diaminobutyric acid. The synthesis involves elongation of the carbon chain of the starting amino acid, followed by N-methylation and amidination of an ω-amino group, demonstrating the complex synthetic routes required for components of these antibiotics (Nomoto & Shimoyama, 2001).

Molecular Structure Analysis

The crystal and molecular structure of blasticidin S hydrochloride pentahydrate, closely related to blasticidin A, has been solved, revealing an anti conformation for the nucleoside base and a half-chair conformation for the 2',3'-unsaturated pyranosyl sugar. This detailed structural analysis provides insight into the antibiotic functions common to blasticidin S and potentially blasticidin A, highlighting the division of hydrophilic and hydrophobic groups on opposite sides of the molecule (Swaminathan et al., 1981).

Chemical Reactions and Properties

Blasticidin S and its derivatives, including blasticidin A, exhibit unique chemical reactions, particularly in their interaction with copper ions. Blasticidin S binds efficiently to Cu(II) ions, potentially preventing DNA from metal-induced damage, a property that might extend to blasticidin A given their structural similarities. This interaction has implications for the use of blasticidin S in areas with serious copper contamination and suggests a protective role against metal toxicity (Stokowa-Sołtys & Jeżowska-Bojczuk, 2013).

Physical Properties Analysis

The physical properties of blasticidin A, isolated as a calcium-chelated compound, include a melting point of 165.5-166.5°C and specific UV absorption maxima in 50% methanol. These properties, alongside its specific optical rotation in pyridine, contribute to our understanding of blasticidin A's physicochemical characteristics, which are essential for its identification and purity assessment (Kono et al., 1968).

Chemical Properties Analysis

Blasticidin A's structure, characterized by multiple chiral centers and a complex molecular framework, indicates its chemical versatility and potential for interaction with biological systems. The inhibitory mechanism of blasticidin A on aflatoxin production, involving the specific targeting of fungal biosynthetic pathways, showcases its unique chemical properties. This mechanism is attributed to its ability to disrupt protein synthesis in fungi, a property potentially shared with its derivatives and closely related compounds (Yoshinari et al., 2010).

Scientific Research Applications

Application 1: Inhibition of Aflatoxin Production

  • Summary of the Application: Blasticidin A, an antibiotic produced by Streptomyces, has been found to inhibit aflatoxin production without significantly inhibiting the growth of aflatoxin-producing fungi .
  • Methods of Application: During the study, two-dimensional differential gel electrophoresis (2D-DIGE) was used to observe the effects of Blasticidin A on the abundances of ribosomal proteins in Saccharomyces cerevisiae . The antibiotic was also tested on Aspergillus parasiticus, a known aflatoxin producer .
  • Results or Outcomes: The study found that Blasticidin A reduced the abundances of aflatoxin biosynthetic enzymes, suggesting that protein synthesis inhibitors could be useful in controlling aflatoxin production .

Application 2: Inhibition of Protein Synthesis

  • Summary of the Application: Blasticidin A is known to inhibit protein synthesis in bacteria, eukaryotes, fungi, nematodes, and tumor cells .
  • Methods of Application: The antibiotic works by blocking the hydrolysis of peptidyl-tRNA induced by release factors and inhibiting peptide bond formation . This prevents cells from producing new proteins through the translation of mRNA .
  • Results or Outcomes: Due to its ability to inhibit protein synthesis, Blasticidin A is used as a selection agent in both mammalian and bacterial cells .

Application 3: Antifungal Agent in Agriculture

  • Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .
  • Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .
  • Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .

Application 4: Research Tool in Molecular Biology

  • Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .
  • Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .
  • Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .

Application 5: Production of High-Value Molecules

  • Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .
  • Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .
  • Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .

Application 6: Antibiotic in Agriculture

  • Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .
  • Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .
  • Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .

Application 7: Research Tool in Molecular Biology

  • Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .
  • Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .
  • Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .

Application 8: Production of High-Value Molecules

  • Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .
  • Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .
  • Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .

Safety And Hazards

Blasticidin S Hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It is advised to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .

properties

IUPAC Name

1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSMETZVCGSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H107NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76169554

Citations

For This Compound
406
Citations
Y Kono, S TAKEUCHI, H YONEHARA - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
… Blasticidin A As mentioned above blasticidin … blasticidin A is shown in Fig. 4. The band at 1600cm"1 … blasticidin A in methanol shows peaks at 235 and 308m//, while the rechelated …
Number of citations: 24 www.jstage.jst.go.jp
T Yoshinari, Y Noda, K Yoda, H Sezaki… - The Journal of …, 2010 - nature.com
Blasticidin A (BcA), an antibiotic produced by Streptomyces, inhibits aflatoxin production without strong growth inhibition toward aflatoxin-producing fungi. During the course of our study …
Number of citations: 46 www.nature.com
K Fukunaga, T Misato, I Ishii… - Journal of the Agricultural …, 1955 - Taylor & Francis
… Relation between the Concentration of Blasticidin A and the Diameter … been 0btained in a crystalline form, 5 mcg of blasticidin A per ml … Therefore, they are named blasticidin A, Band C. …
Number of citations: 94 www.tandfonline.com
S Sakuda, M Ono, H Ikeda, T Nakamura… - The Journal of …, 2000 - jstage.jst.go.jp
Blasticidin A, an antibiotic, showed strong inhibitory activity toward aflatoxin production by Aspergillus parasiticus. Its structure was characterized by NMRand chemical degradation …
Number of citations: 54 www.jstage.jst.go.jp
S Sakuda, H Ikeda, T Nakamura, R Kawachi… - The Journal of …, 2000 - jstage.jst.go.jp
… parasiticus through the studies on the structure-activity relationship of blasticidin A, and showed that the inhibitors as well as blasticidin A mayinhibit a very early step in aflatoxin …
Number of citations: 37 www.jstage.jst.go.jp
S Sakuda, N Matsumori, K Furihata, H Nagasawa - Tetrahedron letters, 2007 - Elsevier
… We found aflastatins A and B (AsA and AsB) and blasticidin A (BcA) from Streptomyces metabolites as inhibitors of aflatoxin production.3, 4, 5, 6 They strongly inhibited aflatoxin …
Number of citations: 25 www.sciencedirect.com
T Yoshinari, S Sakuda, M Watanabe… - Journal of agricultural …, 2013 - ACS Publications
Blasticidin S, a protein synthesis inhibitor, inhibits aflatoxin production of Aspergillus flavus without affecting fungal growth. Analysis of metabolites in blasticidin S-treated A. flavus using …
Number of citations: 12 pubs.acs.org
S Sakuda, M Ono, H Ikeda, Y Inagaki, J Nakayama… - Tetrahedron letters, 1997 - Elsevier
… 3'4 Since close homology was noticed between the physicochemical properties of aflastatin A and blasticidin A, the biological activity of blasticidin A was reexamined, and it …
Number of citations: 23 www.sciencedirect.com
E Svidritskiy, C Ling, DN Ermolenko… - Proceedings of the …, 2013 - National Acad Sciences
The antibiotic blasticidin S (BlaS) is a potent inhibitor of protein synthesis in bacteria and eukaryotes. We have determined a 3.4-Å crystal structure of BlaS bound to a 70S⋅tRNA …
Number of citations: 107 www.pnas.org
S Sakuda, H Ikeda, T Nakamura… - Bioscience …, 2004 - academic.oup.com
… We have recently found that aflastatin A (2) and blasticidin A (1) showed specific inhibitory … of aflatoxin or melanin by aflastatin A or blasticidin A has not been verified, but we have …
Number of citations: 8 academic.oup.com

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